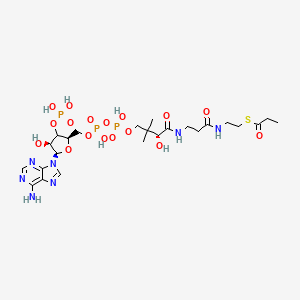

Propionyl CoA

Descripción

Propiedades

Fórmula molecular |

C24H40N7O17P3S |

|---|---|

Peso molecular |

823.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] propanethioate |

InChI |

InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17+,18?,19+,23-/m1/s1 |

Clave InChI |

QAQREVBBADEHPA-BVVVWWABSA-N |

SMILES isomérico |

CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Biosynthesis and Anabolic Pathways of Propionyl Coa

Catabolism of Branched-Chain Amino Acids as Propionyl-CoA Precursors

The catabolism of the essential branched-chain amino acids (BCAAs) isoleucine and valine, along with the amino acids methionine and threonine, serves as a significant source of propionyl-CoA. wikipedia.orgdroracle.aistackexchange.comusmlestrike.com These pathways are crucial for amino acid homeostasis and energy metabolism.

The breakdown of isoleucine is a multi-step process that ultimately yields both acetyl-CoA and propionyl-CoA, making it both ketogenic and glucogenic. youtube.comnih.govfigshare.com The initial steps are shared with other BCAAs, involving transamination and oxidative decarboxylation. youtube.comnih.gov

The pathway begins with the transamination of isoleucine to α-keto-β-methylvaleric acid, catalyzed by branched-chain aminotransferase (BCAT). nih.govbiologydiscussion.com This is followed by the irreversible oxidative decarboxylation of the α-keto acid to α-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govnih.gov Subsequent reactions involve a series of dehydrogenation, hydration, and thiolytic cleavage steps. biologydiscussion.com The final thiolytic cleavage of α-methylacetoacetyl-CoA yields acetyl-CoA and propionyl-CoA. biologydiscussion.com In some organisms, such as Pseudomonas putida, the pathway involves the oxidation of isoleucine to acetyl-coenzyme A (CoA) and propionyl-CoA through deamination, oxidative decarboxylation, and beta-oxidation at the ethyl side chain. nih.govresearchgate.net

Key Enzymes in Isoleucine Catabolism to Propionyl-CoA

| Enzyme | Function |

|---|---|

| Branched-chain aminotransferase (BCAT) | Catalyzes the initial transamination of isoleucine. nih.gov |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Performs oxidative decarboxylation of the resulting α-keto acid. nih.gov |

| α-methyl-β-hydroxybutyryl-CoA dehydrogenase | Catalyzes a dehydrogenation step in the pathway. nih.gov |

| Thiolase | Mediates the final cleavage to produce acetyl-CoA and propionyl-CoA. biologydiscussion.com |

The catabolism of valine leads exclusively to the formation of propionyl-CoA, which is then converted to succinyl-CoA, a TCA cycle intermediate. youtube.comnih.govsketchy.com This makes valine a purely glucogenic amino acid. The pathway initiates with the same two enzymes as isoleucine catabolism: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. creative-proteomics.comresearchgate.net

Valine is first transaminated to α-ketoisovaleric acid. biologydiscussion.com This is followed by oxidative decarboxylation to isobutyryl-CoA. biologydiscussion.comnih.gov A series of subsequent reactions, including dehydrogenation, hydration, and removal of the CoA ester, leads to the formation of methylmalonic semialdehyde. biologydiscussion.comnih.gov This intermediate is then oxidized to form methylmalonyl-CoA, which is subsequently converted to propionyl-CoA. nih.govnih.gov

Intermediates in Valine Catabolism

| Intermediate | Description |

|---|---|

| α-Ketoisovaleric acid | Formed from the initial transamination of valine. biologydiscussion.com |

| Isobutyryl-CoA | Produced by the oxidative decarboxylation of α-ketoisovaleric acid. biologydiscussion.com |

| Methylacrylyl-CoA | An intermediate formed through the dehydrogenation of isobutyryl-CoA. biologydiscussion.com |

| β-Hydroxyisobutyryl-CoA | Formed by the hydration of methylacrylyl-CoA. biologydiscussion.com |

| Methylmalonic acid semialdehyde | A key intermediate that is further oxidized. biologydiscussion.com |

The degradation of the sulfur-containing amino acid methionine also culminates in the production of propionyl-CoA. wikipedia.orgdroracle.aistackexchange.com The pathway begins with the activation of methionine to S-adenosylmethionine (SAM), a major methyl group donor in the cell. biologydiscussion.com After a series of transmethylation and transsulfuration reactions, methionine is converted to homocysteine, which then forms cystathionine (B15957) and subsequently α-ketobutyrate. biologydiscussion.comcabidigitallibrary.org

The α-ketobutyrate undergoes oxidative decarboxylation to form propionyl-CoA. biologydiscussion.comcabidigitallibrary.org This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex.

Threonine, an essential amino acid, can be catabolized through several pathways, one of which leads to the formation of propionyl-CoA. wikipedia.orgdroracle.aistackexchange.com In one major pathway, threonine is deaminated by the enzyme threonine deaminase (also known as threonine ammonia-lyase) to produce α-ketobutyrate and ammonia (B1221849). creative-proteomics.comlibretexts.org Subsequently, α-ketobutyrate is converted to propionyl-CoA through oxidative decarboxylation, a reaction mediated by the branched-chain α-keto acid dehydrogenase complex. libretexts.org

Another pathway for threonine degradation involves its conversion to 2-amino-3-ketobutyrate by threonine dehydrogenase, which is then cleaved to form glycine (B1666218) and acetyl-CoA. creative-proteomics.com However, the pathway yielding propionyl-CoA is a significant contributor to the cellular pool of this intermediate.

Beta-Oxidation of Odd-Chain Fatty Acids Yielding Propionyl-CoA

The beta-oxidation of fatty acids with an odd number of carbon atoms is a direct pathway for propionyl-CoA production. libretexts.orgaocs.orgtripod.com This process occurs in the mitochondria and follows the same enzymatic steps as the oxidation of even-chain fatty acids, repeatedly cleaving two-carbon units in the form of acetyl-CoA. aocs.orgnih.gov

However, the final round of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, a three-carbon compound. sketchy.comourbiochemistry.comjjcollegeara.co.in This propionyl-CoA cannot be further oxidized through the beta-oxidation pathway. libretexts.org Instead, it is converted to succinyl-CoA, which can then enter the TCA cycle. sketchy.comlibretexts.org This conversion makes odd-chain fatty acids glucogenic. ourbiochemistry.com

Enzymatic Steps in Odd-Chain Fatty Acid Beta-Oxidation

| Step | Enzyme | Product(s) |

|---|---|---|

| Final Thiolytic Cleavage | β-ketoacyl-CoA thiolase | Acetyl-CoA and Propionyl-CoA |

Microbial Production of Propionate (B1217596) and Subsequent Propionyl-CoA Formation

Microorganisms employ several metabolic routes to produce propionate as a primary fermentation product. mdpi.com The subsequent conversion of this propionate into propionyl-CoA is a critical step for its integration into central metabolism. The primary fermentation pathways for propionate production are the succinate (B1194679) pathway, the acrylate (B77674) pathway, and the 1,2-propanediol pathway. mdpi.comresearchgate.netnih.gov

The succinate pathway is notably utilized by bacteria from the Bacteroidetes phylum. researchgate.netnih.gov In this pathway, glucose is metabolized to phosphoenolpyruvate (B93156) (PEP). PEP is then carboxylated to form oxaloacetate, which is subsequently reduced to succinate via malate (B86768) and fumarate (B1241708) intermediates. nih.gov The succinate is then converted to propionate. researchgate.net

The acrylate pathway involves the conversion of lactate (B86563) to lactoyl-CoA, followed by dehydration to acryloyl-CoA, which is then reduced to propionyl-CoA and ultimately propionate. mdpi.comresearchgate.net

The 1,2-propanediol pathway utilizes deoxyhexose sugars (like fucose and rhamnose) which are converted to 1,2-propanediol. This intermediate is then converted to propionaldehyde (B47417) and subsequently oxidized to propionate. mdpi.comresearchgate.net

Once propionate is produced, it is activated to propionyl-CoA for further metabolic use. This conversion is primarily catalyzed by two types of enzymes: propionyl-CoA synthetase (PrpE) or propionyl-CoA transferase (PCT). tandfonline.comnih.gov Propionyl-CoA synthetase directly ligates propionate and Coenzyme A in an ATP-dependent reaction. tandfonline.com Alternatively, propionyl-CoA transferase catalyzes the transfer of a CoA moiety from another acyl-CoA, such as succinyl-CoA or acetyl-CoA, to propionate, thereby forming propionyl-CoA. tandfonline.comsemanticscholar.org

| Pathway Name | Key Intermediates | Example Microorganisms |

|---|---|---|

| Succinate Pathway | Phosphoenolpyruvate (PEP), Oxaloacetate, Malate, Fumarate, Succinate | Bacteroides, Propionibacterium |

| Acrylate Pathway | Lactate, Lactoyl-CoA, Acryloyl-CoA | Clostridium propionicum, Megasphaera elsdenii |

| 1,2-Propanediol Pathway | Deoxyhexose sugars, 1,2-Propanediol, Propionaldehyde | Lachnospiraceae family, Salmonella enterica |

Catabolic Pathways and Oxidative Metabolism of Propionyl Coa

The Canonical Methylmalonyl-CoA Pathway in Mammalian Systems

The primary route for propionyl-CoA metabolism in mammals is a three-step enzymatic pathway located within the mitochondria that ultimately funnels the three-carbon propionyl unit into the central energy-generating TCA cycle. nih.gov This pathway is critical for harnessing energy from various biomolecules and preventing the toxic accumulation of propionyl-CoA. wikipedia.org

The initial and committing step in the catabolism of propionyl-CoA is its carboxylation to form D-methylmalonyl-CoA (also referred to as (S)-methylmalonyl-CoA). wikipedia.orgwikipathways.org This reaction is catalyzed by the mitochondrial enzyme Propionyl-CoA Carboxylase (PCC). droracle.aiwikipedia.org PCC is a biotin-dependent carboxylase, a class of enzymes that utilize the vitamin biotin (B1667282) as a covalent cofactor to facilitate the transfer of a carboxyl group. nih.govnih.gov The reaction requires energy in the form of ATP and uses bicarbonate (HCO₃⁻) as the source of the carboxyl group. droracle.aiwikipedia.org

The catalytic mechanism occurs in two main steps. First, the biotin carboxylase (BC) domain of PCC catalyzes the ATP-dependent carboxylation of the biotin cofactor. nih.govnih.gov In the second step, the carboxyltransferase (CT) domain transfers the activated carboxyl group from carboxybiotin to the alpha-carbon of propionyl-CoA, yielding D-methylmalonyl-CoA. nih.govebi.ac.uk Although PCC can act on other acyl-CoAs, it exhibits the highest affinity for propionyl-CoA. wikipedia.org

| Feature | Description |

| Enzyme | Propionyl-CoA Carboxylase (PCC) |

| Substrates | Propionyl-CoA, ATP, Bicarbonate (HCO₃⁻) |

| Product | D-Methylmalonyl-CoA |

| Cofactor | Biotin |

| Location | Mitochondrial Matrix |

The product of the PCC reaction, D-methylmalonyl-CoA, cannot be directly metabolized in the next step of the pathway. wikipedia.org It must first be converted to its stereoisomer, L-methylmalonyl-CoA (or (R)-methylmalonyl-CoA). This stereochemical conversion is catalyzed by the enzyme Methylmalonyl-CoA Epimerase (MCE), also known as methylmalonyl-CoA racemase. wikipedia.orgmedlineplus.govmedlineplus.gov

An epimerase is an enzyme that catalyzes the inversion of configuration at a single asymmetric carbon atom in a substrate that has more than one center of asymmetry. MCE specifically acts on the chiral carbon of methylmalonyl-CoA, reversibly converting the D-isomer to the L-isomer. wikipedia.orgmedlineplus.gov The reaction proceeds through the formation of a resonance-stabilized carbanion intermediate at the alpha-carbon, allowing for the repositioning of the carboxyl group. wikipedia.org This enzymatic step is crucial for linking the carboxylation of propionyl-CoA to the final isomerization reaction of the pathway. nih.gov

| Feature | Description |

| Enzyme | Methylmalonyl-CoA Epimerase (MCE) |

| Substrate | D-Methylmalonyl-CoA |

| Product | L-Methylmalonyl-CoA |

| Reaction Type | Epimerization (Racemization) |

| Location | Mitochondrial Matrix |

The final enzymatic step in this pathway is the conversion of L-methylmalonyl-CoA into succinyl-CoA. This intramolecular rearrangement is catalyzed by the enzyme Methylmalonyl-CoA Mutase (MCM). nih.govwikipedia.org This reaction is a rare example of a carbon-skeleton isomerization in mammalian metabolism. nih.gov

MCM is one of only two enzymes in the human body known to require a derivative of vitamin B12 as a cofactor, specifically adenosylcobalamin (AdoCbl). nih.govconsensus.appfuturekind.com The adenosylcobalamin cofactor plays a critical role in the enzyme's catalytic mechanism, which involves the generation of free radicals. nih.govnih.gov The reaction begins with the homolytic cleavage of the cobalt-carbon bond in AdoCbl, producing a highly reactive 5'-deoxyadenosyl radical. wikipedia.org This radical then abstracts a hydrogen atom from the methyl group of L-methylmalonyl-CoA, creating a substrate radical. wikipedia.org This radical intermediate undergoes rearrangement, effectively swapping the positions of the hydrogen atom and the carbonyl-CoA group, before the hydrogen is returned, forming succinyl-CoA and regenerating the adenosylcobalamin cofactor. researchgate.net

| Feature | Description |

| Enzyme | Methylmalonyl-CoA Mutase (MCM) |

| Substrate | L-Methylmalonyl-CoA |

| Product | Succinyl-CoA |

| Cofactor | Adenosylcobalamin (Vitamin B12 derivative) |

| Reaction Type | Isomerization (Intramolecular Rearrangement) |

| Location | Mitochondrial Matrix |

The product of the MCM-catalyzed reaction, succinyl-CoA, is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration located in the mitochondria. nih.gov The conversion of propionyl-CoA to succinyl-CoA serves as an anaplerotic reaction, meaning it replenishes TCA cycle intermediates. nih.govnih.gov

Once formed, succinyl-CoA enters the TCA cycle and is further metabolized through the remaining steps of the cycle. It is first converted to succinate (B1194679) by the enzyme succinyl-CoA synthetase, a reaction that generates a high-energy phosphate (B84403) bond in the form of GTP or ATP. nih.gov Succinate is then oxidized to fumarate (B1241708), which is hydrated to malate (B86768), and finally, malate is oxidized to oxaloacetate, completing the cycle. These reactions result in the generation of reducing equivalents (FADH₂ and NADH) that are used by the electron transport chain to produce ATP, thus capturing the energy originally contained in the propionyl-CoA molecule.

| TCA Cycle Step | Enzyme | Product | Energy Carrier Produced |

| Succinyl-CoA → Succinate | Succinyl-CoA Synthetase | Succinate | GTP (or ATP) |

| Succinate → Fumarate | Succinate Dehydrogenase | Fumarate | FADH₂ |

| Fumarate → Malate | Fumarase | Malate | None |

| Malate → Oxaloacetate | Malate Dehydrogenase | Oxaloacetate | NADH |

Alternative Catabolic Pathways in Microorganisms

While the methylmalonyl-CoA pathway is prevalent in mammals, many microorganisms, including various bacteria and fungi, utilize an alternative route for propionyl-CoA metabolism known as the methylcitrate cycle. wikipedia.orgmdpi.com This pathway is particularly important for detoxifying the cell from propionyl-CoA, which can be toxic at high concentrations, and for enabling growth on propionate (B1217596) as a sole carbon source. wikipedia.orgwikipedia.orgcam.ac.uk

The methylcitrate cycle functions to convert the three-carbon propionyl-CoA into pyruvate (B1213749) and succinate. nih.govnih.gov This pathway shares several enzymes and intermediates with the TCA and glyoxylate (B1226380) cycles. wikipedia.org

The cycle is initiated by the enzyme methylcitrate synthase (PrpC) , which catalyzes the condensation of propionyl-CoA with oxaloacetate to form 2-methylcitrate. wikipedia.orgnih.gov This is followed by a dehydration reaction catalyzed by 2-methylcitrate dehydratase (PrpD) , yielding 2-methyl-cis-aconitate. nih.gov An aconitase then rehydrates this intermediate to form 2-methylisocitrate. nih.gov The final step is the cleavage of 2-methylisocitrate by 2-methylisocitrate lyase (PrpB) , which produces equimolar amounts of pyruvate and succinate. wikipedia.orgnih.gov

The succinate produced can directly enter the TCA cycle, while the pyruvate can be converted to acetyl-CoA or used in gluconeogenesis. mdpi.com This pathway serves as a crucial detoxification mechanism, as the accumulation of propionyl-CoA can inhibit key metabolic enzymes and retard growth. mdpi.comnih.gov In pathogenic bacteria and fungi, the methylcitrate cycle has been identified as a factor in virulence and survival within the host. cam.ac.uk

| Enzyme | Reaction |

| Methylcitrate Synthase (PrpC) | Propionyl-CoA + Oxaloacetate → 2-Methylcitrate |

| 2-Methylcitrate Dehydratase (PrpD) | 2-Methylcitrate → 2-Methyl-cis-aconitate + H₂O |

| Aconitase (Acn) | 2-Methyl-cis-aconitate + H₂O → 2-Methylisocitrate |

| 2-Methylisocitrate Lyase (PrpB) | 2-Methylisocitrate → Pyruvate + Succinate |

The Acrylate (B77674) Pathway

The acrylate pathway represents a significant route for propionate metabolism in various bacteria, including Clostridium propionicum and Megasphaera elsdenii. researchgate.netnih.gov In this pathway, lactate (B86563) is converted to propionate with acryloyl-CoA serving as a key intermediate. nih.gov This process is crucial for the cell to balance the anaerobic oxidation of lactate to acetate (B1210297) and carbon dioxide. nih.gov

In Megasphaera elsdenii, the metabolism of organic acids like acrylate is largely controlled by the activity of CoA transferases, particularly propionyl-CoA transferase. nih.gov This enzyme facilitates the conversion of acrylate and its analogues into their corresponding thioesters. nih.gov Studies have shown that acrylate can act as a CoA acceptor in the presence of propionyl-CoA transferase. researchgate.net The subsequent reduction of acryloyl-CoA is facilitated by acryloyl-CoA reductase, which has a low Km, suggesting it prevents the accumulation of the acryloyl-CoA intermediate. researchgate.net

The 3-Hydroxypropionate (B73278) Pathway

The 3-hydroxypropionate pathway is another important route for carbon fixation and propionyl-CoA metabolism, particularly in certain photosynthetic bacteria and archaea. wikipedia.orgblogspot.com This pathway, also known as the 3-hydroxypropionate bicycle, allows organisms like Chloroflexus aurantiacus to utilize carbon dioxide to generate 3-hydroxypropionate. wikipedia.orgproteopedia.org

The cycle is characterized by the fixation of CO2 by two key carboxylase enzymes: acetyl-CoA carboxylase and propionyl-CoA carboxylase. wikipedia.orgproteopedia.orglibretexts.org These enzymes generate malonyl-CoA and (S)-methylmalonyl-CoA, respectively. wikipedia.orgproteopedia.org The reductive conversion of 3-hydroxypropionate to propionyl-CoA is a critical part of this cycle and involves three enzymatic steps: the activation of 3-hydroxypropionate to its CoA ester, the dehydration of 3-hydroxypropionyl-CoA to acryloyl-CoA, and the reduction of acryloyl-CoA to propionyl-CoA. asm.orgnih.gov

In C. aurantiacus, these three steps are catalyzed by a single large trifunctional enzyme known as propionyl-CoA synthase. asm.orgnih.gov However, in other organisms like Metallosphaera sedula, these reactions are catalyzed by three separate enzymes: 3-hydroxypropionyl-CoA synthetase, 3-hydroxypropionyl-CoA dehydratase, and acryloyl-CoA reductase. asm.org The 3-hydroxypropionate/4-hydroxybutyrate cycle, which utilizes this pathway, leads from acetyl-CoA and two bicarbonate molecules to succinyl-CoA. asm.org

| Enzyme | Function in the 3-Hydroxypropionate Pathway | Organism Example |

| Acetyl-CoA Carboxylase | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. libretexts.org | Chloroflexus aurantiacus, Metallosphaera sedula blogspot.comlibretexts.org |

| Propionyl-CoA Carboxylase | Catalyzes the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA. wikipedia.orgproteopedia.org | Chloroflexus aurantiacus blogspot.com |

| 3-Hydroxypropionyl-CoA Synthetase | Activates 3-hydroxypropionate to 3-hydroxypropionyl-CoA. asm.org | Metallosphaera sedula asm.org |

| 3-Hydroxypropionyl-CoA Dehydratase | Dehydrates 3-hydroxypropionyl-CoA to acryloyl-CoA. asm.org | Metallosphaera sedula asm.org |

| Acryloyl-CoA Reductase | Reduces acryloyl-CoA to propionyl-CoA. asm.org | Metallosphaera sedula asm.org |

| Propionyl-CoA Synthase | A trifunctional enzyme in some bacteria that catalyzes the conversion of 3-hydroxypropionate to propionyl-CoA. asm.orgnih.gov | Chloroflexus aurantiacus asm.orgnih.gov |

Propionyl-CoA in Gluconeogenesis Pathways

Conversion of Propionyl-CoA to Oxaloacetate via Succinyl-CoA

Propionyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids like valine, isoleucine, methionine, and threonine, serves as a significant precursor for gluconeogenesis. atlas.orgwikipedia.orgreactome.org Its entry into the gluconeogenic pathway is facilitated by its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. atlas.orgreactome.org

This conversion is a three-step process that occurs in the mitochondrial matrix. reactome.orgbrainly.com

Carboxylation: The initial step involves the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. brainly.comnih.gov This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC), which also requires ATP and bicarbonate. wikipedia.orgbrainly.comnih.gov

Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase (racemase). wikipedia.orgbrainly.comnih.gov

Isomerization: The final step is the rearrangement of L-methylmalonyl-CoA to succinyl-CoA, catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. brainly.comed.ac.ukusmlestrike.com

Once formed, succinyl-CoA enters the TCA cycle and is converted to oxaloacetate through a series of reactions. ed.ac.uk Oxaloacetate is a key substrate for gluconeogenesis, as it can be converted to phosphoenolpyruvate (B93156) (PEP) by the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting step in glucose synthesis. nih.govresearchgate.net

Contributions to Glucose Synthesis from Propionate

Propionate is a major gluconeogenic precursor, particularly in ruminants, where it is produced in large quantities by microbial fermentation in the rumen. ed.ac.uk It can contribute to more than 50% of the carbon required for glucose synthesis in these animals. nih.govresearchgate.net After absorption, propionate is transported to the liver, where it is activated to propionyl-CoA by the enzyme thiokinase (acyl-CoA synthetase). ed.ac.uknih.gov

The subsequent conversion of propionyl-CoA to succinyl-CoA and then to oxaloacetate allows for the net synthesis of glucose. ed.ac.uk Studies in bovine hepatocytes have shown that propionate supplementation increases the gene expression and protein abundance of key gluconeogenic enzymes, including PEPCK (both cytosolic and mitochondrial forms), pyruvate carboxylase (PC), and glucose-6-phosphatase (G6PC). nih.gov Propionate has also been shown to enhance the expression of transcription factors that regulate these genes. nih.gov

The contribution of propionate to gluconeogenesis is significant because it provides a direct pathway for the net synthesis of glucose from fatty acids (specifically, odd-chain fatty acids). usmlestrike.com This is an exception to the general rule that fatty acids cannot be converted to glucose in animals. The anaplerotic replenishment of TCA cycle intermediates by propionyl-CoA catabolism supports the continuous withdrawal of oxaloacetate for gluconeogenesis. nih.gov

| Step | Reactant | Product | Key Enzyme | Cofactor(s) |

| 1 | Propionyl-CoA | D-Methylmalonyl-CoA | Propionyl-CoA Carboxylase (PCC) | Biotin, ATP wikipedia.orgbrainly.com |

| 2 | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | Methylmalonyl-CoA Epimerase | |

| 3 | L-Methylmalonyl-CoA | Succinyl-CoA | Methylmalonyl-CoA Mutase | Vitamin B12 ed.ac.ukusmlestrike.com |

| 4 | Succinyl-CoA | Oxaloacetate | TCA Cycle Enzymes | |

| 5 | Oxaloacetate | Phosphoenolpyruvate | Phosphoenolpyruvate Carboxykinase (PEPCK) |

Enzymology and Mechanistic Aspects of Propionyl Coa Metabolic Enzymes

Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA carboxylase (PCC, EC 6.4.1.3) is a mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA using bicarbonate as the carboxyl group donor nih.govontosight.aidroracle.ainih.gov. This reaction is the initial committed step in the propionate (B1217596) catabolic pathway nih.gov.

Structural Biology and Subunit Composition (PCCA, PCCB)

Mammalian PCC is a large, hetero-dodecameric complex with an α6β6 stoichiometry, estimated to be around 750 kDa, though the native enzyme is approximately 540 kDa wikipedia.orgnih.gov. The enzyme is composed of two distinct subunits: the α subunit (encoded by the PCCA gene) and the β subunit (encoded by the PCCB gene) nih.govnih.govgenecards.org. The α subunits are arranged as monomers that decorate a central β6 hexameric core, forming a short cylindrical structure with a central axial hole wikipedia.org. The α subunit contains the biotin (B1667282) carboxylase (BC) and biotin carboxyl carrier protein (BCCP) domains, along with a BT domain crucial for subunit interactions wikipedia.orgebi.ac.uknih.govnih.gov. The β subunit houses the carboxyltransferase (CT) function and is homologous to other carboxyltransferases ebi.ac.uk. The β subunit requires the α subunit for stability, and studies suggest the β subunit can act as a chaperonin for the assembly of human enzyme subunits in E. coli nih.govnih.gov.

Biotin Dependence and Cofactor Requirements

ATP + propionyl-CoA + HCO3- <=> ADP + phosphate (B84403) + (S)-methylmalonyl-CoA wikipedia.orguniprot.org

The enzyme's function relies on the biotin cofactor being properly bound and functional nih.gov.

Catalytic Mechanism and Reaction Kinetics

The catalytic mechanism of PCC proceeds in two distinct steps, occurring at different active sites within the holoenzyme nih.govebi.ac.uknih.gov.

Carboxylation of Biotin: The biotin carboxylase (BC) domain, located on the α subunit, catalyzes the ATP- and Mg2+-dependent carboxylation of the N1 nitrogen of the biotin cofactor. This forms carboxybiotin, a high-energy intermediate. This step is reversible nih.govannualreviews.org. The reaction involves the formation of a carbanion intermediate and does not proceed through a concerted process wikipedia.org. The KM values for the substrates are reported as:

ATP: 0.08 mM wikipedia.org

Propionyl-CoA: 0.29 mM wikipedia.orgnih.gov

Bicarbonate: 3.0 mM wikipedia.orgnih.gov

Carboxyl Transfer: The carboxybiotin intermediate is then translocated, via the swinging arm of the BCCP domain, to the carboxyltransferase (CT) domain, located on the β subunit wikipedia.orgnih.govebi.ac.uknih.govnih.gov. Here, the carboxyl group is transferred from carboxybiotin to the α-carbon of propionyl-CoA, regenerating free biotin and forming (S)-methylmalonyl-CoA nih.govebi.ac.uk. This transfer involves a carbanion intermediate and is facilitated by specific residues, such as Gly182 and Gly183, which stabilize the substrate enolate, and Gly419' and Ala420' which stabilize the activated biotin oxyanion ebi.ac.uk.

The reaction is generally considered irreversible under physiological conditions, although it has been shown to be slightly reversible at low propionyl-CoA flux wikipedia.org.

Substrate Specificity and Promiscuity

Propionyl-CoA carboxylase exhibits a high affinity for propionyl-CoA (Km = 0.29 mM) nih.gov. However, like other carboxylases, PCC is known to be promiscuous and can carboxylate other acyl-CoAs, albeit with lower efficiency nih.govuniprot.orgfrontiersin.org. It can act on butyryl-CoA, converting it to ethylmalonyl-CoA at a significantly lower rate nih.govuniprot.org. Minor substrates include (2E)-butenoyl-CoA uniprot.org. Studies comparing PCC with acetyl-CoA carboxylase (ACC) in Streptomyces coelicolor indicate that while ACC carboxylates acetyl-CoA, propionyl-CoA, and butyryl-CoA with similar efficiency, PCC primarily recognizes propionyl-CoA and butyryl-CoA frontiersin.orgrcsb.org. Specific residues, such as Asp422 in the β subunit, have been identified as key determinants of substrate specificity, influencing active site properties and potentially causing long-range conformational changes upon mutation wikipedia.orgfrontiersin.orgrcsb.org.

Methylmalonyl-CoA Mutase (MCM)

Methylmalonyl-CoA mutase (MCM, EC 5.4.99.2) is a mitochondrial enzyme that catalyzes the reversible isomerization of (S)-methylmalonyl-CoA to succinyl-CoA wikipedia.orgnih.govwikipedia.orgresearchgate.netfiveable.metaylorandfrancis.comnih.govebi.ac.ukacs.orgacs.orgwikipedia.org. This reaction is crucial for channeling intermediates from the catabolism of odd-chain fatty acids and certain amino acids into the TCA cycle fiveable.metaylorandfrancis.comwikipedia.org.

Adenosylcobalamin (Vitamin B12) Dependence and Holoenzyme Formation

MCM is critically dependent on adenosylcobalamin (AdoCbl), an activated coenzyme form of vitamin B12, for its catalytic activity nih.govwikipedia.orgtaylorandfrancis.comnih.govacs.orgacs.orgwikipedia.orgebi.ac.uk. AdoCbl acts as a radical initiator, facilitating the unique 1,2-rearrangement reaction nih.govacs.orgacs.orgebi.ac.ukresearchgate.net. The enzyme itself is typically a homodimer, with the active site associated with the α subunit in some bacterial species, while in humans it is a homodimer of a polypeptide chain of about 710 amino acids ebi.ac.ukacs.orgwikipedia.org. The enzyme contains a metal ligand binding region that interacts with the cobalt atom of AdoCbl wikipedia.org.

The formation of the holoenzyme involves the binding of AdoCbl to the apoenzyme (MCM protein). This process is complex and involves intracellular trafficking and modification of vitamin B12 taylorandfrancis.comnih.gov. An accessory protein, MMAA, has been identified in humans, which interacts with MCM to prevent its inactivation or acts as a chaperone to promote regeneration of the inactivated enzyme nih.gov. Adenosyltransferase, an enzyme involved in the final step of AdoCbl biosynthesis, is also shown to be involved in delivering the cofactor to MCM, a process that may be gated by a small G protein, MeaB researchgate.netnih.gov.

Regulatory Mechanisms Governing Propionyl Coa Metabolic Flux

Transcriptional Regulation of Propionyl-CoA Metabolic Enzymes

The expression levels of enzymes involved in propionyl-CoA metabolism, such as propionyl-CoA carboxylase (PCC) and methylmalonyl-CoA mutase (MMCM), can be modulated at the transcriptional level. This regulation allows cells to adapt their metabolic capacity in response to nutrient availability or physiological demands. In Rhodobacter sphaeroides, a transcriptional regulator named PccR has been identified that controls the expression of the pccB gene, which encodes a subunit of PCC. This regulation is substrate-dependent, with PCC activity and pccB transcript levels increasing during growth with propionate (B1217596) or acetate (B1210297) nih.govfaseb.org. Similarly, in Saccharopolyspora erythraea, the TetR family transcriptional regulator PccD negatively controls the expression of propionyl-CoA carboxylase genes (pccA and pccB), indicating that PccD directly binds to the upstream promoter regions of these genes to inhibit propionyl-CoA metabolism. These findings highlight that transcriptional regulation plays a significant role in managing propionyl-CoA flux, particularly in response to the availability of its metabolic precursors.

Post-Translational Modifications of Enzymes

Beyond transcriptional control, the activity of enzymes in the propionyl-CoA metabolic pathway can be fine-tuned through post-translational modifications (PTMs). Propionyl-CoA itself can act as a donor for protein propionylation, a modification occurring on lysine (B10760008) residues of proteins, which is thought to utilize enzymes similar to those involved in protein acetylation. While the functional consequences of protein propionylation are still under investigation, it has been observed in vitro to control the activity of Propionyl-CoA Synthetase. Furthermore, biotinylation of propionyl-CoA carboxylase (PCC) occurs post-translationally, with biotin (B1667282) being covalently attached to a lysine residue of the apocarboxylase by holo-carboxylase synthetase, forming the active enzyme. The PCC beta subunit also undergoes post-translational modification by Protease 1, removing a 7.5 kDa segment upon translocation into the mitochondrial matrix. These modifications are critical for enzyme maturation, activity, and regulation.

Allosteric Regulation and Feedback Inhibition of Key Enzymes

Allosteric regulation and feedback inhibition are crucial mechanisms for rapidly adjusting enzyme activity in response to changes in metabolite concentrations. Propionyl-CoA carboxylase (PCC) exhibits a high affinity for its substrate, propionyl-CoA. While specific allosteric activators or inhibitors for mammalian PCC are not extensively documented, feedback inhibition by downstream products or related metabolites is a common regulatory strategy in metabolic pathways. For instance, itaconyl-CoA has been identified as a metabolite that inactivates the coenzyme B12 cofactor of methylmalonyl-CoA mutase (MMCM), thereby inhibiting its activity. The accumulation of metabolites like methylmalonic acid, a product of propionyl-CoA metabolism, can signal a need to downregulate the pathway through feedback mechanisms.

Cofactor Availability as a Regulatory Factor (Biotin, Vitamin B12)

The metabolic conversion of propionyl-CoA to succinyl-CoA is critically dependent on specific vitamin cofactors: biotin for propionyl-CoA carboxylase (PCC) and vitamin B12 (cobalamin) for methylmalonyl-CoA mutase (MMCM).

Biotin: Propionyl-CoA carboxylase (PCC) requires biotin as a prosthetic group for its carboxylase activity, catalyzing the conversion of propionyl-CoA to D-methylmalonyl-CoA. Biotin is covalently attached to the epsilon-amino group of a lysine residue of the apocarboxylase by holo-carboxylase synthetase, forming the active enzyme. The availability of biotin directly impacts the efficiency of this initial carboxylation step. Biotin also regulates PCC at a post-transcriptional level.

Vitamin B12 (Cobalamin): Methylmalonyl-CoA mutase (MMCM), responsible for the isomerization of L-methylmalonyl-CoA to succinyl-CoA, absolutely requires an activated form of vitamin B12, specifically 5'-deoxyadenosylcobalamin (AdoCbl), as a cofactor. The cellular availability and proper processing of vitamin B12 are therefore critical regulatory factors for the entire propionyl-CoA to succinyl-CoA conversion. Deficiencies in either biotin or vitamin B12 can lead to the accumulation of propionyl-CoA and methylmalonic acid, resulting in serious metabolic disorders like propionic acidemia and methylmalonic acidemia.

Cellular Localization and Compartmentalization of Propionyl-CoA Metabolism

The metabolic steps involving propionyl-CoA primarily occur within the mitochondria in mammalian cells. Propionyl-CoA itself is formed in the mitochondrial matrix from the beta-oxidation of odd-chain fatty acids and the catabolism of certain amino acids. The key enzymes, propionyl-CoA carboxylase (PCC) and methylmalonyl-CoA mutase (MMCM), are also localized within the mitochondria. Specifically, PCC is found in the mitochondrial matrix, often described as loosely bound to the inner membrane-matrix portion, where it catalyzes the first step of the pathway. MMCM is also located in the mitochondrial matrix, facilitating the conversion of methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle directly within the mitochondria. This compartmentalization ensures that propionyl-CoA and its derivatives are efficiently processed, preventing their accumulation in the cytoplasm and maintaining the integrity of the citric acid cycle. While propionyl-CoA metabolism is largely mitochondrial, recent research has also indicated the enrichment of propionyl-CoA within eukaryotic nuclei, suggesting potential roles in nuclear processes like histone propionylation.

Table 1: Key Enzymes in Propionyl-CoA Metabolism and Their Cofactor Requirements

| Enzyme Name | Reaction Catalyzed | Cofactor(s) Required | Primary Cellular Localization |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA + HCO₃⁻ + ATP → D-Methylmalonyl-CoA + ADP + Pi | Biotin, ATP | Mitochondrial Matrix |

| Methylmalonyl-CoA Racemase | D-Methylmalonyl-CoA ⇌ L-Methylmalonyl-CoA | None specified | Mitochondrial Matrix |

| Methylmalonyl-CoA Mutase (MMCM) | L-Methylmalonyl-CoA → Succinyl-CoA | Vitamin B12 (5'-deoxyadenosylcobalamin) | Mitochondrial Matrix |

Table 2: Regulatory Mechanisms Governing Propionyl-CoA Flux

| Regulatory Mechanism | Description | Key Enzymes Affected |

| Transcriptional Regulation | Modulation of enzyme synthesis through changes in gene expression, allowing adaptation to metabolic needs. Examples include PccR and PccD regulators in bacteria controlling PCC gene expression. | Propionyl-CoA Carboxylase (PCC) |

| Post-Translational Modifications | Alteration of enzyme activity, stability, or localization via modifications like propionylation, biotinylation, or proteolytic cleavage. These mechanisms fine-tune enzyme function. | PCC (biotinylation, proteolytic cleavage), Propionyl-CoA (protein propionylation) |

| Allosteric Regulation/Feedback | Direct binding of metabolites to enzymes, modulating their activity. Feedback inhibition by downstream products (e.g., itaconyl-CoA affecting MMCM) or accumulation of intermediates can regulate flux. | MMCM (itaconyl-CoA), PCC (potential feedback) |

| Cofactor Availability | The presence and proper processing of essential cofactors (biotin for PCC, Vitamin B12 for MMCM) directly limit or enable enzyme function. Deficiencies lead to metabolic disorders. | PCC (Biotin), MMCM (Vitamin B12) |

| Cellular Localization | The confinement of metabolic steps to specific organelles (e.g., mitochondria) ensures efficient processing and prevents cross-talk with other cellular pathways. Nuclear propionyl-CoA also noted. | All enzymes in the propionyl-CoA to succinyl-CoA pathway |

Compound List:

Propionyl-CoA

Succinyl-CoA

D-Methylmalonyl-CoA

L-Methylmalonyl-CoA

Propionyl-CoA Carboxylase (PCC)

Methylmalonyl-CoA Mutase (MMCM)

Methylmalonyl-CoA Racemase

Biotin

Vitamin B12 (Cobalamin)

5'-deoxyadenosylcobalamin

Acetyl-CoA

Methylcitrate

Oxaloacetate

Propionic acid

Acrylyl-CoA

3-hydroxypropionyl-CoA

Malonyl-CoA

2-HG (2-hydroxyglutarate)

Tiglylglycine

Propanol adenylate (propionyl adenylate)

Propanol

Propionate

Itaconyl-CoA

S-adenosylmethionine (SAM)

Homocysteine

Methylmalonic acid

Propionyl-carnitine

Acyl-CoAs

Histone H2A

Histone H2B

Histone H3

Histone H4

6-deoxyerythronolide B (6-dEB)

Methylmalonic semialdehyde (MMlSA)

2M2PE-CoA

References

Intracellular localization of hepatic propionyl-CoA carboxylase and methylmalonyl-CoA mutase in humans and normal and vitamin B12 deficient rats - PubMed

Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides | Journal of Bacteriology - ASM Journals

Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC - PubMed Central

Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed

Propionyl-CoA Carboxylase - A Review - PMC

Methylmalonyl-CoA mutase - Wikipedia

TetR Family Transcriptional Regulator PccD Negatively Controls Propionyl Coenzyme A Assimilation in Saccharopolyspora erythraea - ASM Journals

MMUT - Methylmalonyl-CoA mutase, mitochondrial - Homo sapiens (Human) - UniProt

Transcriptional and post-translational regulation of AccD6 in Mycobacterium smegmatis | FEMS Microbiology Letters | Oxford Academic

Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PubMed

Importance of biotin metabolism - PubMed

Importance of biotin metabolism - ResearchGate

Vitamin B12 Role Especially in DNA Synthesis and its Clinical Manifestations - Academic Strive

Methylmalonyl-CoA mutase - Wikipedia

Compartmentalisation of acyl-CoA metabolism and roles in chromatin regulation - PMC

PCCA - Propionyl-CoA carboxylase alpha chain, mitochondrial - Sus scrofa (Pig) | UniProtKB | UniProt

Methylmalonyl-CoA mutase – Knowledge and References - Taylor & Francis

Propionyl-CoA - Wikipedia

What are PCCA gene stimulants and how do they work?

Lysine Propionylation and Butyrylation Are Novel Post-Translational Modifications in Histones - PMC

Studies on Methylmalonyl-CoA Mutase from Escherichia coli - WestminsterResearch

Compartmentalized acyl-CoA metabolism and roles in chromatin regulation - bioRxiv

Methylmalonic acidemia: MedlinePlus Genetics

Propionyl-CoA carboxylase - Wikipedia

PCCA Gene - Propionyl-CoA Carboxylase Subunit Alpha - GeneCards

Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease - IMR Press

Regulation of Protein Post-Translational Modifications on Metabolism of Actinomycetes

Effect of TetR Family Transcriptional Regulator PccD on Phytosterol Metabolism of Mycolicibacterium - MDPI

Metabolic regulation of propionyl-CoA is annotated to the mitochondria despite histone propionylation occurring in the nucleus - ResearchGate

Expression and Kinetic Characterization of Methylmalonyl-CoA Mutase from Patients with the Mut− Phenotype: Evidence for Naturally Occurring Interallelic Complementation - Oxford Academic

Localization of the murine methylmalonyl CoA mutase (Mut) locus on chromosome 17 by in situ hybridization - PubMed

Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PubMed Central

What is the mechanism of Biotin? - Patsnap Synapse

Quantitative sub-cellular acyl-CoA analysis reveals distinct nuclear regulation - bioRxiv

Methylmalonyl-CoA mutase expression after rAAV8-mMut treatment. (a)... - ResearchGate

Propionyl-CoA carboxylase - A review - PubMed

Structural insights into human propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCC) - eLife

Propionyl-CoA carboxylase - wikidoc

Interconnectedness of Propionyl Coa Metabolism with Broader Cellular Networks

Cross-Talk with Branched-Chain Amino Acid Catabolism Pathways

Propionyl-CoA is a significant product derived from the catabolism of several essential branched-chain amino acids (BCAAs): valine, isoleucine, and threonine wikipedia.orgreactome.orgfrontiersin.orgmedscape.comontosight.aibabraham.ac.ukresearchgate.netlibretexts.orgahajournals.orgmdpi.com. The breakdown of valine yields one molecule of propionyl-CoA, while isoleucine catabolism produces both propionyl-CoA and acetyl-CoA frontiersin.orgresearchgate.net. Threonine also contributes to propionyl-CoA production wikipedia.orgreactome.orgmedscape.comontosight.aibabraham.ac.uklibretexts.orgmdpi.com. These amino acids are primarily catabolized within the mitochondria. Following transamination and oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the resulting acyl-CoA derivatives enter specific metabolic fates frontiersin.orglibretexts.org. The metabolic flux from these amino acids highlights propionyl-CoA's role as a central hub in nitrogen and carbon metabolism, linking protein breakdown to energy generation frontiersin.orgbabraham.ac.ukresearchgate.net.

Integration with the Tricarboxylic Acid (TCA) Cycle and Anaplerosis

The primary fate of propionyl-CoA in mammalian metabolism is its conversion into succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle wikipedia.orgreactome.orglibretexts.orgmdpi.comontosight.aimedlink.comnih.govsketchy.comfrontiersin.org. This conversion occurs through a series of enzymatic steps within the mitochondrial matrix reactome.orglibretexts.org. Initially, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA wikipedia.orgmdpi.comontosight.aimedlink.comsketchy.comfrontiersin.orgwikipedia.orgnih.govmhmedical.commsdmanuals.comnih.govnih.govuniprot.orgmedscape.com. This reaction requires ATP and bicarbonate wikipedia.orgnih.gov. The resulting D-methylmalonyl-CoA is then isomerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase reactome.orgsketchy.comwikipedia.orgmhmedical.com. Finally, L-methylmalonyl-CoA is converted to succinyl-CoA by the enzyme methylmalonyl-CoA mutase (MCM), a reaction that critically depends on vitamin B12 (adenosylcobalamin) as a cofactor wikipedia.orgresearchgate.netlibretexts.orgmdpi.commedlink.comsketchy.comwikipedia.orgnih.govmhmedical.commsdmanuals.comnih.govuniprot.orggoogle.com.

Succinyl-CoA directly enters the TCA cycle, allowing the carbon atoms derived from amino acid and fatty acid catabolism to be fully oxidized for ATP production wikipedia.orglibretexts.orgmdpi.comontosight.aimedlink.comnih.govsketchy.comfrontiersin.orgnih.govnih.govoup.com. This process is considered anaplerotic, meaning it replenishes TCA cycle intermediates that may have been depleted by biosynthetic pathways or other catabolic processes frontiersin.orgnih.govoup.combiorxiv.orgresearchgate.net. Propionyl-CoA's conversion to succinyl-CoA is thus a vital link that sustains TCA cycle flux and cellular energy production frontiersin.orgnih.govoup.com.

Relationship with Odd-Chain Fatty Acid Synthesis and Degradation

Odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, are metabolized differently from their even-chain counterparts ontosight.ainih.govwikipedia.orgnarayanamedicalcollege.com. During the beta-oxidation of OCFAs, the final round of the process yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, unlike the two molecules of acetyl-CoA produced from even-chain fatty acids wikipedia.orgnih.govwikipedia.orgnarayanamedicalcollege.com. This propionyl-CoA then follows the same pathway described above, being converted to succinyl-CoA to enter the TCA cycle wikipedia.orgontosight.ailibretexts.orgnih.govsketchy.comfrontiersin.orgwikipedia.orgnarayanamedicalcollege.com. Consequently, OCFAs, including those found in dairy products, can serve as a source for gluconeogenesis via propionyl-CoA and succinyl-CoA wikipedia.orgnarayanamedicalcollege.com.

Conversely, propionyl-CoA also serves as the primer for the biosynthesis of odd-chain fatty acids, a process that occurs on fatty acid synthase nih.gov. This highlights a reciprocal relationship where the degradation of OCFAs generates propionyl-CoA, which can then be utilized for the synthesis of new OCFAs, particularly in tissues like adipose tissue nih.gov.

Interplay with Short-Chain Fatty Acid Metabolism and Signaling

Short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate (B1217596), and butyrate, are primarily produced by the gut microbiota through the fermentation of dietary fiber frontiersin.orgnews-medical.net. Propionate, a key SCFA, is chemically similar to acetate but follows a distinct metabolic pathway frontiersin.org. After absorption, SCFAs are activated to their corresponding acyl-CoA forms frontiersin.org. Propionyl-CoA, the activated form of propionate, can be catabolized through various pathways, including conversion to pyruvate (B1213749), acetate, or succinyl-CoA, ultimately entering the TCA cycle frontiersin.orgfrontiersin.org.

Beyond its role in energy metabolism, propionate and its activated form, propionyl-CoA, have been implicated in cellular signaling and regulation. Propionate can influence gene expression through histone propionylation, a post-translational modification that affects chromatin accessibility and transcriptional activity news-medical.net. Studies have shown that propionyl-CoA levels increase with propionate supplementation, correlating with higher histone propionylation news-medical.net. Furthermore, propionyl-CoA has been linked to platelet activation and thrombosis risk through the propionylation of specific proteins ahajournals.org.

Influence on Cellular Energy Homeostasis

Propionyl-CoA's central position in multiple catabolic pathways directly impacts cellular energy homeostasis. Its generation from BCAA and OCFA catabolism provides a crucial input for the TCA cycle, contributing to ATP production wikipedia.orgontosight.aimedlink.comnih.govsketchy.comfrontiersin.orgoup.com. When propionyl-CoA metabolism is impaired, as in propionic acidemia due to propionyl-CoA carboxylase deficiency, propionyl-CoA and its related metabolites can accumulate mdpi.comfrontiersin.orgmsdmanuals.comnih.govmedscape.com. This accumulation can inhibit key mitochondrial enzymes involved in the TCA cycle, such as succinate (B1194679) dehydrogenase and α-ketoglutarate dehydrogenase, thereby disrupting cellular respiration and ATP synthesis mdpi.comnih.govresearchgate.net.

Moreover, the accumulation of propionyl-CoA can lead to a depletion of free coenzyme A (CoA), which is essential for numerous metabolic reactions, including fatty acid oxidation and the TCA cycle mdpi.comasm.orghmdb.ca. This depletion further exacerbates energy deficits and metabolic dysfunction. The intricate connections between propionyl-CoA metabolism, BCAA catabolism, fatty acid oxidation, and the TCA cycle underscore its critical role in maintaining cellular energy balance.

Propionyl Coa in Epigenetic and Transcriptional Regulation

Propionylation of Histone Lysine (B10760008) Residues (Kpr)

Histone propionylation is a dynamic PTM involving the addition of a propionyl group from propionyl-CoA to the ε-amino group of lysine residues on histone proteins. mtoz-biolabs.com This modification is a key mechanism through which cellular metabolism can directly impact chromatin biology and transcriptional outcomes.

Propionyl-CoA is the essential substrate for the enzymatic process of histone propionylation. mtoz-biolabs.com This modification is catalyzed by a group of enzymes known as lysine acetyltransferases (KATs), which, despite their name, can utilize various short-chain acyl-CoAs, including propionyl-CoA. nih.gov Several KATs have been identified as having histone propionyltransferase activity, including p300 (KAT3B), CREB-binding protein (CBP), GCN5 (KAT2A), PCAF, HBO1 (KAT7), MOZ (KAT6A), and MOF. nih.govresearchgate.netnih.gov The ability of these enzymes to use both acetyl-CoA and propionyl-CoA suggests a competitive interplay between histone acetylation and propionylation, largely governed by the intracellular availability of these respective acyl-CoA donors. nih.govwikipedia.org In vitro experiments have confirmed that supplementing isolated cell nuclei with propionyl-CoA leads to a dose-dependent increase in histone propionylation. nih.gov This direct substrate-product relationship establishes a tangible link between the metabolic pathways that produce propionyl-CoA—such as the catabolism of branched-chain amino acids (BCAAs), odd-chain fatty acids, and cholesterol—and the epigenetic regulation of the genome. nih.govnih.gov

Histone propionylation does not occur randomly; it targets specific lysine residues primarily on the N-terminal tails of histones H3 and H4. Mass spectrometry and the development of specific antibodies have enabled the identification of numerous propionylation sites.

Key identified histone propionylation sites include:

Histone H3: H3K14, H3K18, H3K23 nih.govnih.govnews-medical.net

Histone H4: H4K12 news-medical.net

Genome-wide analyses have revealed that these propionylation marks, particularly H3K14pr, are not uniformly distributed. researchgate.netscilit.comucla.edu They are preferentially enriched at the promoter regions of actively transcribed genes, mirroring the distribution of other active chromatin marks like histone acetylation. researchgate.netscilit.comucla.edu This specific localization suggests a direct role for histone propionylation in facilitating gene expression.

| Histone | Propionylation Site | Genomic Location | Associated Function |

|---|---|---|---|

| H3 | H3K14pr | Promoters of active genes | Transcriptional activation |

| H3 | H3K18pr | Regulatory regions | Gene regulation |

| H3 | H3K23pr | Regulatory regions | Gene regulation, sensitive to BCAA metabolism |

| H4 | H4K12pr | Regulatory regions | Chromatin accessibility |

The level of intracellular propionyl-CoA directly influences the extent of histone propionylation, which in turn affects chromatin structure and gene transcription. mtoz-biolabs.com An increase in propionyl-CoA availability leads to higher levels of histone propionylation. mtoz-biolabs.com This modification, similar to acetylation, neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interactions between histones and the negatively charged DNA backbone. This results in a more relaxed or "open" chromatin conformation. nih.gov

Functional analyses have demonstrated that propionylation increases chromatin accessibility. news-medical.net This decondensation of chromatin makes the underlying DNA more accessible to the transcriptional machinery, including transcription factors and RNA polymerase, thereby promoting gene expression. mdpi.com Studies have shown a positive correlation between the presence of histone propionylation marks at gene promoters and the expression levels of those genes. researchgate.net In cell-free assays, propionyl-CoA has been shown to stimulate transcription, further supporting its role as a coactivator of gene expression. scilit.comresearchgate.net Therefore, fluctuations in cellular propionyl-CoA levels serve as a metabolic signal that is translated into epigenetic changes, ultimately modulating transcriptional programs. ucla.edu

Interdependence of Different Lysine Acylations and Shared CoA Cofactor Pools

Histone lysine residues can be modified by a variety of acyl groups derived from different acyl-CoA molecules, including acetyl-CoA, propionyl-CoA, and butyryl-CoA. researchgate.net The deposition of these marks is often catalyzed by the same set of "writer" enzymes (KATs), which can utilize multiple short-chain acyl-CoAs as substrates. nih.gov This shared enzymatic machinery creates a competitive environment where the relative abundance of different acyl-CoA pools can dictate the type of acylation that occurs. nih.govnih.gov

Nuclear-Specific Metabolism of Propionyl-CoA and Associated Enzymes

While the primary metabolic pathways generating propionyl-CoA, such as BCAA and odd-chain fatty acid oxidation, are traditionally considered mitochondrial, there is growing evidence for compartmentalized metabolism within the nucleus. nih.govresearchgate.net The existence of a distinct nuclear pool of propionyl-CoA is crucial for efficiently supplying the substrate needed for histone propionylation. Recent studies have identified that branched-chain amino acid (BCAA) catabolism, particularly of isoleucine, is a major source of nuclear propionyl-CoA. biorxiv.orgresearchgate.netbiorxiv.org

Remarkably, multiple enzymes involved in the canonical mitochondrial BCAA catabolic pathway have been found to localize within the nucleus of cancer cells. biorxiv.org This suggests the existence of a functional nuclear BCAA catabolism pathway dedicated to producing propionyl-CoA locally. biorxiv.org This localized synthesis provides a direct and readily available source of propionyl-CoA for histone-modifying enzymes, bypassing the need for transport from the mitochondria. This nuclear metabolic pathway creates a direct link between nutrient availability (specifically BCAAs like isoleucine) and the epigenetic regulation of chromatin within the same cellular compartment. biorxiv.orgresearchgate.net

Functional Implications of Propionyl-CoA-Mediated Epigenetic Modifications in Disease Models

The dysregulation of propionyl-CoA metabolism and the resulting alterations in histone propionylation have significant implications for human health and are implicated in several disease models. mtoz-biolabs.com

Propionic Acidemia (PA): This is an inborn error of metabolism caused by mutations in the genes encoding propionyl-CoA carboxylase (PCC), the enzyme that catabolizes propionyl-CoA. wikipedia.orgnih.govelsevierpure.comduke.edu The deficiency in PCC activity leads to a toxic accumulation of propionyl-CoA in cells and tissues. mtoz-biolabs.comelsevierpure.com Mouse models of PA exhibit elevated levels of histone propionylation and acetylation, which are linked to profound changes in gene expression that contribute to disease pathology, such as cardiac dysfunction. nih.govresearchgate.net In these models, the accumulation of propionyl-CoA directly drives aberrant histone acylation, leading to the misregulation of gene programs and contributing to contractile dysfunction in the heart. nih.gov

Cancer: Cancer cells undergo significant metabolic reprogramming to support their growth and proliferation. mdpi.com This altered metabolism can impact the availability of acyl-CoAs and consequently affect histone modifications. In pancreatic ductal adenocarcinoma (PDA), the BCAA isoleucine has been identified as a primary source of nuclear propionyl-CoA that fuels histone propionylation. researchgate.netbiorxiv.org Reducing propionyl-CoA availability in these cancer cells, either through genetic means or by restricting isoleucine, leads to decreased histone propionylation, altered expression of lipid- and immune-related genes, and impaired tumor growth. researchgate.netbiorxiv.org Dysregulation of histone propionylation has also been implicated in colorectal cancer, where it can affect oncogenic pathways. news-medical.netmdpi.com These findings suggest that targeting the metabolic pathways that supply propionyl-CoA for histone modification could be a potential therapeutic strategy in certain cancers. mdpi.comnih.govnih.gov

| Disease Model | Metabolic Defect | Epigenetic Consequence | Pathophysiological Outcome |

|---|---|---|---|

| Propionic Acidemia | Deficient Propionyl-CoA Carboxylase (PCC) activity; Propionyl-CoA accumulation | Increased global histone propionylation and acetylation | Altered cardiac gene expression, cardiac dysfunction |

| Pancreatic Cancer | Altered BCAA metabolism | Isoleucine-dependent histone propionylation | Altered gene expression related to lipid and immune function; impacts tumor growth |

| Colorectal Cancer | Altered short-chain fatty acid metabolism | Increased histone propionylation | Regulation of oncogenic pathways (e.g., Wnt/β-catenin, TGF-β) |

Propionyl Coa Metabolism in Specific Biological Systems

Mammalian Propionyl-CoA Metabolism

In mammals, propionyl-CoA is primarily generated from the breakdown of the amino acids valine, isoleucine, methionine, and threonine, as well as from the β-oxidation of odd-chain fatty acids and the degradation of the cholesterol side chain. medlink.comresearchgate.net The canonical pathway for its catabolism involves its conversion to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. This process is predominantly carried out in the mitochondria of various tissues, with the liver and kidney playing significant roles.

The liver is a central hub for propionyl-CoA metabolism. nih.gov Here, propionyl-CoA undergoes a three-step enzymatic conversion to succinyl-CoA, an anaplerotic substrate for the TCA cycle. nih.govreactome.org This pathway is critical for energy production and gluconeogenesis.

The key enzymatic reactions in the liver are:

Carboxylation: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. researchgate.netwikipedia.org

Racemization: Methylmalonyl-CoA racemase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA. researchgate.net

Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA. researchgate.netwikipedia.org

Dysfunction in this pathway, as seen in inherited metabolic disorders like propionic acidemia, leads to the accumulation of propionyl-CoA and its byproducts. nih.gov This accumulation can inhibit key hepatic metabolic pathways; for instance, high levels of propionyl-CoA can impair pyruvate (B1213749) metabolism. nih.gov In such conditions, propionate (B1217596) absorbed from the intestine, a significant source of propionyl-CoA, contributes to cellular toxicity. nih.govnih.gov Studies have shown that certain organic acids, such as octanoate, can inhibit the synthesis of propionyl-CoA in liver mitochondria, thereby mitigating some of the toxic effects of propionate. nih.gov Furthermore, in disease states, the accumulation of propionyl-CoA can lead to the formation of alternative metabolites like trans-2-methyl-2-pentenoyl-CoA. nih.gov

Table 1: Key Enzymes in Hepatic Propionyl-CoA Metabolism

| Enzyme | Gene(s) | Cofactor(s) | Reaction Catalyzed |

|---|---|---|---|

| Propionyl-CoA Carboxylase (PCC) | PCCA, PCCB | Biotin (B1667282), ATP | Propionyl-CoA + HCO₃⁻ → D-Methylmalonyl-CoA |

| Methylmalonyl-CoA Racemase | MCEE | - | D-Methylmalonyl-CoA ↔ L-Methylmalonyl-CoA |

| Methylmalonyl-CoA Mutase | MUT | Adenosylcobalamin (Vitamin B12) | L-Methylmalonyl-CoA → Succinyl-CoA |

The kidneys also play a significant role in the metabolism of propionyl-CoA. researchgate.net The enzymatic machinery required for the conversion of propionyl-CoA to succinyl-CoA, namely propionyl-CoA carboxylase (PCC) and methylmalonyl-CoA mutase (MCM), are expressed in renal tissue. medlink.comnih.gov This indicates that the kidneys, much like the liver, have the capacity to process propionyl-CoA derived from the catabolism of amino acids and odd-chain fatty acids. In genetic disorders such as propionic acidemia, kidney failure is a known complication, even after liver transplantation, suggesting that local metabolism of propionate and its derivatives within the kidney is clinically significant. nih.gov

The heart is highly reliant on efficient energy metabolism, and disruptions in this process can lead to significant cardiac dysfunction. rarediseasesjournal.com In conditions associated with high concentrations of propionate, such as propionic acidemia and methylmalonic acidemia, cardiac complications like cardiomyopathy and arrhythmias are common. nih.govnih.govresearchgate.net

Research using isolated heart models has demonstrated that exposure to high levels of propionate leads to a dramatic accumulation of propionyl-CoA and its downstream metabolite, methylmalonyl-CoA. physiology.orgphysiology.org This accumulation has several detrimental effects on cardiac metabolism:

Mitochondrial CoA Trapping: The sequestration of coenzyme A into propionyl-CoA and methylmalonyl-CoA depletes the mitochondrial pool of free CoA. nih.govphysiology.org This "CoA trapping" limits the availability of CoA for other crucial metabolic processes, most notably fatty acid oxidation.

Inhibition of Fatty Acid Oxidation: The depletion of free CoA directly inhibits the β-oxidation of fatty acids, the primary fuel source for the healthy heart. nih.govphysiology.org

Metabolic Fuel Switch: To compensate for the reduced energy contribution from fatty acids, the heart increases its reliance on glucose oxidation. nih.govphysiology.org This switch to a less energy-efficient fuel source may contribute to chronic cardiac dysfunction. researchgate.net

Alteration of TCA Cycle Intermediates: The anaplerotic influx of propionate-derived succinyl-CoA, combined with CoA trapping, alters the pool sizes of TCA cycle metabolites. nih.govphysiology.org

Studies have quantified the profound impact of propionate on myocardial acyl-CoA pools.

Table 2: Impact of Propionate on Myocardial Acyl-CoA Levels

| Metabolite | Fold Increase in the Presence of High Propionate | Consequence |

|---|---|---|

| Propionyl-CoA | ~101-fold | Sequesters Coenzyme A, contributes to mitochondrial CoA trapping. nih.govphysiology.orgphysiology.org |

| Methylmalonyl-CoA | ~36-fold | Further sequesters Coenzyme A. nih.govphysiology.orgphysiology.org |

These metabolic perturbations are believed to be a key mechanism underlying the cardiac pathology seen in disorders of propionyl-CoA metabolism. rarediseasesjournal.comnih.gov

The central nervous system (CNS) is also equipped with the enzymatic machinery to metabolize propionyl-CoA. Both propionyl-CoA carboxylase (PCC) and methylmalonyl-CoA mutase (MCM) are co-expressed in neurons throughout the CNS. researchgate.netnih.gov This indicates that the brain can autonomously metabolize propionyl-CoA.

In metabolic disorders like propionic acidemia and methylmalonic aciduria, the deficiency of these enzymes leads to severe neurological manifestations. nih.gov The accumulation of propionyl-CoA and its derivatives, such as propionate, methylmalonate, and 2-methylcitrate, is thought to be neurotoxic. nih.govnih.govnih.gov The proposed mechanisms for this neurotoxicity include:

Impairment of Mitochondrial Function: The buildup of toxic metabolites can inhibit the Krebs cycle and oxidative phosphorylation, leading to an energy deficit in highly active brain regions like the basal ganglia. researchgate.netnih.gov

Hyperammonemia: The accumulation of propionyl-CoA can secondarily inhibit the urea (B33335) cycle, leading to elevated ammonia (B1221849) levels, which is a known neurotoxin. medscape.com

Direct Toxicity: High concentrations of propionate itself have been shown in animal models to induce abnormal behaviors, suggesting a direct impact on neuronal function. nih.gov

Interestingly, the expression of PCC and MCM is significantly higher in the developing embryonic rat brain than in the liver, suggesting a crucial, though not fully understood, role for this pathway during brain development. nih.gov

Microbial Propionyl-CoA Metabolism

Microorganisms exhibit a remarkable diversity in their metabolic capabilities, including the processing of propionyl-CoA. This compound is a common intermediate in the microbial breakdown of odd-chain fatty acids and certain amino acids. nih.govresearchgate.net Unlike mammals, which primarily use the methylmalonyl-CoA pathway, microbes employ a variety of pathways to utilize or detoxify propionyl-CoA. researchgate.net

The two main aerobic pathways for propionyl-CoA degradation in microbes are the methylmalonyl-CoA pathway and the methylcitrate cycle. researchgate.net The presence and predominance of these pathways vary across different microbial species.

Bacteria: Many bacteria utilize the methylmalonyl-CoA pathway , which is analogous to the mammalian pathway, converting propionyl-CoA to succinyl-CoA. uwaterloo.ca This pathway is essential for growth on propionate as a carbon source in some species.

Mycobacteria: Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses both the methylmalonyl-CoA pathway and the methylcitrate cycle . researchgate.netresearchgate.netnih.gov Propionyl-CoA is generated from the catabolism of host-derived cholesterol and odd-chain fatty acids, and its accumulation is toxic. researchgate.netnih.gov The methylcitrate cycle converts propionyl-CoA and oxaloacetate into pyruvate and succinate (B1194679), providing a detoxification route and contributing to central metabolism. nih.gov The methylmalonyl-CoA pathway, which requires a vitamin B12 cofactor, also processes propionyl-CoA and its intermediates contribute to the synthesis of important cell wall lipids and virulence factors. nih.gov The dual pathways provide metabolic flexibility to the bacterium within the host environment.

Yeast: In the well-studied yeast Saccharomyces cerevisiae, propionate metabolism occurs primarily through the 2-methylcitrate pathway . microbiologyresearch.orgnih.gov This pathway is initiated by the enzyme 2-methylcitrate synthase, which condenses propionyl-CoA with oxaloacetate to form 2-methylcitrate. microbiologyresearch.org Subsequent reactions convert 2-methylcitrate to pyruvate and succinate. microbiologyresearch.orguni-duesseldorf.de Notably, S. cerevisiae shows negligible activity of propionyl-CoA carboxylase, the key enzyme of the methylmalonyl-CoA pathway. microbiologyresearch.orgnih.gov

Fungi: In filamentous fungi such as Aspergillus nidulans, the methylcitrate cycle is also a key route for propionyl-CoA utilization. wikipedia.orgnih.gov Disruption of this pathway leads to the accumulation of propionyl-CoA, which has been shown to inhibit the synthesis of polyketides, a class of secondary metabolites. nih.govnih.govoup.com This indicates that the cellular concentration of propionyl-CoA must be tightly regulated to ensure normal metabolic function. researchgate.net

Table 3: Comparison of Propionyl-CoA Metabolic Pathways in Different Organisms

| Organism/Group | Primary Pathway(s) | Key Enzyme(s) | End Products | Function |

|---|---|---|---|---|

| Mammals | Methylmalonyl-CoA Pathway | Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase | Succinyl-CoA | Anaplerosis, Energy Metabolism researchgate.netwikipedia.org |

| Mycobacteria | Methylmalonyl-CoA Pathway & Methylcitrate Cycle | Propionyl-CoA Carboxylase, Methylcitrate Synthase | Succinyl-CoA, Pyruvate | Detoxification, Anaplerosis, Lipid Synthesis researchgate.netnih.govnih.gov |

| ***S. cerevisiae* (Yeast)** | 2-Methylcitrate Pathway | 2-Methylcitrate Synthase | Pyruvate, Succinate | Propionate Catabolism microbiologyresearch.orgnih.gov |

| ***Aspergillus* (Fungi)** | Methylcitrate Cycle | Methylcitrate Synthase | Pyruvate, Succinate | Detoxification, Regulation of Secondary Metabolism nih.govnih.gov |

Role in Bacterial Cell Wall Biogenesis and Pathogenesis Models

Propionyl-CoA metabolism plays a significant, albeit complex, role in the physiology and virulence of certain pathogenic bacteria, most notably Mycobacterium tuberculosis. The accumulation of propionyl-CoA can exert toxic effects on bacterial cells. nih.govwikipedia.org In the context of M. tuberculosis, it has been proposed that the metabolism of propionyl-CoA is intricately linked to the biogenesis of the cell wall. nih.govwikipedia.org A failure to properly catabolize this compound could heighten the bacterium's susceptibility to various toxins, particularly the antimicrobial mechanisms employed by macrophages. nih.govwikipedia.org

One of the key metabolic fates of propionyl-CoA is its role as a primer for the synthesis of odd-chain fatty acids. researchgate.net These fatty acids can then be incorporated into the complex lipid layers of the mycobacterial cell wall. The precise impact of these odd-chain fatty acids on the structural integrity and pathogenic properties of the cell wall is an area of ongoing research.

Furthermore, the detoxification of propionyl-CoA is crucial for bacterial survival within the host. The methylcitrate cycle serves as a primary pathway to mitigate the toxic accumulation of propionyl-CoA. nih.govwikipedia.org This cycle converts propionyl-CoA into pyruvate, thereby preventing its harmful buildup. nih.gov The absence or inhibition of this cycle could lead to increased intracellular concentrations of propionyl-CoA, rendering the bacteria more vulnerable to host defenses. nih.govwikipedia.org Therefore, the efficient metabolism of propionyl-CoA is considered a critical factor for the pathogenesis of M. tuberculosis.

Microbial Buffering Mechanisms for Propionyl-CoA Accumulation

Given the cellular toxicity associated with the accumulation of propionyl-CoA, microorganisms have evolved several buffering mechanisms to maintain this metabolite at non-toxic levels. tandfonline.comresearchgate.net These strategies are essential for survival, especially under conditions that favor the production of propionyl-CoA, such as the catabolism of odd-chain fatty acids or certain amino acids. researchgate.netnih.gov

The most well-characterized buffering mechanism is the methylcitrate cycle . nih.govwikipedia.org This metabolic pathway detoxifies propionyl-CoA by converting it to pyruvate, which can then enter central carbon metabolism. nih.gov The key enzyme in this cycle is methylcitrate synthase, which is encoded by the prpC gene. nih.govwikipedia.org The activation of the methylcitrate cycle is a direct response to an increase in intracellular propionyl-CoA levels, effectively acting as a detoxification pathway. nih.govwikipedia.org

Another significant metabolic route for managing propionyl-CoA levels is the methylmalonyl-CoA pathway . tandfonline.comresearchgate.net In this pathway, propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.org This pathway not only serves to detoxify propionyl-CoA but also provides a means to assimilate it into central metabolism.

In addition to these metabolic pathways, some microorganisms may employ sequestration as a strategy to buffer against propionyl-CoA toxicity. wikipedia.org This involves compartmentalizing propionyl-CoA into specific cellular regions, thereby preventing its interference with other metabolic processes. wikipedia.org

Deficiencies in these buffering mechanisms can have severe consequences for microorganisms, leading to impaired growth, altered morphology, and reduced viability. nih.gov For instance, in Haloferax mediterranei, a knockout of the gene encoding propionyl-CoA carboxylase resulted in retarded cell growth, decreased glucose consumption, and impaired biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). nih.gov

Biotechnological Applications: Engineered Propionyl-CoA Pathways for Bioproduction

The unique three-carbon structure of propionyl-CoA makes it a valuable precursor for the microbial synthesis of a range of valuable chemicals and biofuels. uwaterloo.canih.govtandfonline.com Metabolic engineering strategies have been developed to enhance the intracellular availability of propionyl-CoA in various microbial hosts, thereby enabling the production of non-native compounds. uwaterloo.canih.gov

One major application is the production of odd-chain fatty acids (OcFAs) and their derivatives, which have applications in the food, pharmaceutical, and petrochemical industries. tandfonline.com By engineering pathways that increase the supply of propionyl-CoA as a primer for fatty acid synthesis, microorganisms can be programmed to produce OcFAs. tandfonline.com

Engineered propionyl-CoA pathways are also crucial for the production of biopolymers , such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable thermoplastic. nih.gov In this process, propionyl-CoA serves as a precursor for the 3-hydroxyvalerate (B1259860) (3HV) monomer. nih.gov For example, a novel pathway was engineered in Salmonella enterica to convert succinyl-CoA from the TCA cycle into propionyl-CoA for PHBV production. nih.gov

Furthermore, propionyl-CoA is a key building block for the synthesis of certain biofuels and other value-added chemicals. For instance, the production of 1-propanol (B7761284) can be achieved through pathways that utilize 2-ketobutyrate, a derivative of propionyl-CoA metabolism. uwaterloo.ca

The following table summarizes some of the key biotechnological applications of engineered propionyl-CoA pathways:

| Product Category | Specific Product(s) | Precursor Role of Propionyl-CoA | Engineered Host Organism(s) |

| Biopolymers | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | Precursor for the 3-hydroxyvalerate (3HV) monomer | Salmonella enterica, Escherichia coli |

| Biofuels | 1-Propanol, Propane | Intermediate in the synthesis pathway | Escherichia coli, Saccharomyces cerevisiae |

| Odd-Chain Fatty Acids | Pentadecanoic acid, Heptadecanoic acid | Primer for fatty acid synthesis | Escherichia coli, Yarrowia lipolytica |

| Polyketides | Erythromycin, Ascomycin | Extender unit in polyketide synthesis | Saccharopolyspora erythraea, Streptomyces hygroscopicus |

| Organic Acids | Propionic acid | Direct product of the metabolic pathway | Propionibacterium acidipropionici |

Propionyl-CoA Metabolism in Ruminants and Agricultural Contexts